Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound contains a bromine atom, a methyl group, and a carboxylate ester group, making it a versatile molecule in organic synthesis and pharmaceutical chemistry . The imidazo[1,2-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs for infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the halogenation of 2-methylimidazo[1,2-a]pyridine derivatives . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove or modify functional groups in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates for treating infectious diseases such as tuberculosis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for drug discovery.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and imidazo[1,2-a]pyridine scaffold allow the compound to bind to enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt essential biological processes in pathogens, making the compound effective against infectious diseases .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific functional groups, which provide distinct reactivity and biological activity. The presence of the bromine atom allows for versatile chemical modifications, while the carboxylate ester group enhances its solubility and interaction with biological molecules . These features make it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-4-13-5-7(11)3-8(9(13)12-6)10(14)15-2/h3-5H,1-2H3 |
InChI Key |
CYFUQYPATTZFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)C(=O)OC)Br |
Origin of Product |
United States |
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